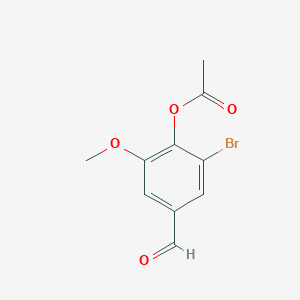

2-Bromo-4-formyl-6-methoxyphenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-formyl-6-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSITNPVULYEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366381 | |

| Record name | 2-bromo-4-formyl-6-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308088-29-1 | |

| Record name | 2-bromo-4-formyl-6-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-formyl-6-methoxyphenyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Transformations and Reaction Pathways of 2 Bromo 4 Formyl 6 Methoxyphenyl Acetate

Reactivity of the Aldehyde (Formyl) Moiety

The aldehyde group is a key site for a range of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.

The formyl group of 2-Bromo-4-formyl-6-methoxyphenyl acetate (B1210297) can be readily oxidized to a carboxylic acid, yielding 3-Bromo-4-acetoxy-5-methoxybenzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an aqueous or acidic medium at room temperature. The resulting carboxylic acid is a versatile intermediate that can undergo further reactions, such as esterification or conversion to an acid chloride.

Table 1: Oxidative Transformation of the Aldehyde Moiety

| Reactant | Reagent | Product |

|---|

The aldehyde functionality can be selectively reduced to a primary alcohol, affording (2-Bromo-4-hydroxymethyl-6-methoxyphenyl) acetate. This reduction is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. libretexts.org Lithium aluminum hydride is a more powerful reducing agent and can also be used, though it requires anhydrous conditions and is less selective if other reducible functional groups are present. libretexts.orgchemistrysteps.com

Table 2: Reductive Transformation of the Aldehyde Moiety

| Reactant | Reagent | Product |

|---|

The electrophilic carbon of the aldehyde group is susceptible to nucleophilic attack, leading to a variety of addition and condensation products. A prominent example is the formation of imines (Schiff bases) through reaction with primary amines. ncert.nic.inbyjus.com This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the imine. ncert.nic.in The reaction can be carried out with a wide range of primary amines, including aliphatic and aromatic amines, to introduce diverse functionalities. organic-chemistry.org These imine derivatives can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. nih.gov

Table 3: Imine Formation from the Aldehyde Moiety

| Reactant | Reagent | Product Type |

|---|

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through substitution and cross-coupling reactions.

While nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging, the presence of the electron-withdrawing aldehyde group can activate the ring towards such substitutions, particularly at positions ortho and para to it. wuxiapptec.com However, direct displacement of the bromine in 2-Bromo-4-formyl-6-methoxyphenyl acetate by common nucleophiles may require harsh conditions. More sophisticated transition metal-catalyzed cross-coupling reactions are often the preferred methods for achieving such transformations.

The aromatic bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. wikipedia.org The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds and allows for the introduction of various vinylic groups at the position of the bromine atom. mdpi.com The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tailored to optimize the yield and selectivity of the desired product. beilstein-journals.org While direct examples with this compound are not prevalent in the literature, the reactivity of similar aryl bromides in Heck reactions is well-established. mdpi.combeilstein-journals.org

Table 4: Palladium-Catalyzed Heck Reaction

| Reactant | Coupling Partner | Catalyst System | Product Type |

|---|

Generation of Organometallic Species for Carbon-Carbon Bond Formation

The carbon-bromine bond in this compound is the primary site for the generation of organometallic intermediates, which are pivotal for subsequent carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions represents one of the most powerful tools for forging new carbon-carbon bonds at the site of the bromine atom. The electronic nature of the aromatic ring, influenced by the formyl (electron-withdrawing) and the methoxy (B1213986) and acetoxy (electron-donating) groups, plays a significant role in the efficiency of these transformations.

Suzuki-Miyaura Coupling: In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. For this compound, this would involve the coupling with various aryl or vinyl boronic acids or their esters to introduce new substituents at the 2-position. Careful selection of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and base (e.g., Na₂CO₃, K₃PO₄) is crucial to ensure high yields and prevent unwanted side reactions, such as premature hydrolysis of the acetate group or reactions involving the aldehyde.

Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of the aryl bromide with alkenes. This would enable the introduction of a vinyl group at the 2-position of the molecule, leading to substituted styrenyl derivatives. The reaction is typically catalyzed by a palladium(0) species and requires a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. This pathway provides a direct route to 2-alkynyl-4-formyl-6-methoxyphenyl acetate derivatives, which are valuable intermediates for further synthetic elaborations.

The following table summarizes the expected products from these palladium-catalyzed reactions:

| Reaction Type | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-Aryl-4-formyl-6-methoxyphenyl acetate |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | 2-Vinyl-4-formyl-6-methoxyphenyl acetate |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 2-Alkynyl-4-formyl-6-methoxyphenyl acetate |

Generation of Grignard and Organolithium Reagents: The direct formation of a Grignard reagent by reacting this compound with magnesium metal is generally not feasible due to the presence of the electrophilic formyl group, which would react with the newly formed organometallic species. Similarly, direct lithiation with organolithium reagents like n-butyllithium would likely lead to nucleophilic attack at the aldehyde. To circumvent this, protection of the formyl group (e.g., as an acetal) would be a necessary prerequisite before attempting the formation of these highly reactive organometallic intermediates.

Reactivity of the Acetate Ester Group

The acetate ester group serves as a protecting group for the phenolic hydroxyl function and can be selectively removed or modified under appropriate conditions.

Hydrolytic Cleavage and Ester Exchange Reactions

Hydrolysis: The acetate group can be hydrolyzed to the corresponding phenol (B47542) (2-bromo-4-formyl-6-methoxy-phenol) under either acidic or basic conditions.

Basic Hydrolysis: Treatment with aqueous bases such as sodium hydroxide (B78521) or potassium carbonate at room temperature or with gentle heating will efficiently cleave the ester bond through a saponification mechanism.

Acidic Hydrolysis: The use of mineral acids (e.g., HCl, H₂SO₄) in an aqueous medium can also effect hydrolysis, although this might require harsher conditions and could potentially lead to side reactions involving the aldehyde, such as acetal (B89532) formation if an alcohol is used as a co-solvent.

Acyl Group Substitution and Transesterification Processes

Transesterification: This process involves the exchange of the acetyl group for another acyl group or the exchange of the phenolic portion with another alcohol.

Base-Catalyzed Transesterification: In the presence of an alkoxide (e.g., sodium methoxide (B1231860) in methanol), the acetate can be converted to a different ester. For example, using sodium methoxide in methanol would lead to the formation of methyl carbonate and the corresponding phenoxide. More commonly, transesterification refers to the reaction with another alcohol in the presence of a catalytic amount of acid or base to exchange the alkoxy group of the ester.

Acid-Catalyzed Transesterification: An acid catalyst can promote the reaction of the acetate with another alcohol, leading to the formation of a new ester and acetic acid. The equilibrium can be driven towards the product by using the new alcohol as the solvent.

The following table outlines the conditions and products for the reactivity of the acetate group:

| Reaction | Reagents | Product |

| Basic Hydrolysis | NaOH (aq) or K₂CO₃ (aq) | 2-Bromo-4-formyl-6-methoxyphenol |

| Acidic Hydrolysis | H₃O⁺ | 2-Bromo-4-formyl-6-methoxyphenol |

| Transesterification | R'OH, H⁺ or base catalyst | 2-Bromo-4-formyl-6-methoxyphenyl R'-oate |

Chemoselectivity and Orthogonal Functional Group Transformations

The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its synthetic applications. Orthogonal transformations, where one functional group can be reacted selectively without affecting the others, are highly desirable.

Reduction of the Formyl Group: The aldehyde can be selectively reduced to an alcohol in the presence of the aryl bromide and the acetate ester. Sodium borohydride (NaBH₄) is a common reagent for this transformation, as it is generally unreactive towards aryl halides and esters under standard conditions. This would yield (2-bromo-4-(hydroxymethyl)-6-methoxyphenyl) acetate.

Reaction at the Bromine Atom: As discussed in section 3.2.3, palladium-catalyzed cross-coupling reactions can typically be performed with high chemoselectivity, leaving the formyl and acetate groups intact, provided that appropriate mild conditions are employed.

Protection/Deprotection Strategies: To achieve specific reaction sequences, the formyl group can be protected as an acetal (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst). This protected derivative would then allow for a broader range of reactions at the C-Br bond, including the formation of Grignard or organolithium reagents. Subsequent deprotection under acidic conditions would regenerate the aldehyde.

The following table provides examples of chemoselective transformations:

| Target Functional Group | Reagent/Conditions | Product | Unaffected Groups |

| Formyl Group (Reduction) | NaBH₄, MeOH | (2-bromo-4-(hydroxymethyl)-6-methoxyphenyl) acetate | Bromo, Acetate |

| Bromo Group (Coupling) | ArB(OH)₂, Pd catalyst, base | 2-Aryl-4-formyl-6-methoxyphenyl acetate | Formyl, Acetate |

| Acetate Group (Hydrolysis) | Mild base (e.g., K₂CO₃), MeOH/H₂O | 2-Bromo-4-formyl-6-methoxyphenol | Bromo, Formyl |

Intramolecular Cyclization and Rearrangement Pathways

The specific substitution pattern of this compound, particularly the ortho relationship between the bromine and the formyl group (after potential modification), opens up possibilities for intramolecular reactions.

Intramolecular Heck Reaction: If the formyl group is first converted to an alkenyl group (e.g., via a Wittig reaction), the resulting ortho-bromo-alkenyl-aryl intermediate could undergo an intramolecular Heck reaction to form a new ring system fused to the benzene (B151609) ring.

Intramolecular Cyclization via Nucleophilic Attack: Following a cross-coupling reaction that introduces a nucleophilic group at the 2-position, an intramolecular cyclization involving the formyl group could be envisioned. For example, coupling with a reagent that introduces an amine or a thiol could lead to the formation of heterocyclic structures upon cyclization with the aldehyde.

While specific examples of intramolecular cyclization and rearrangement pathways starting directly from this compound are not extensively documented in readily available literature, the principles of organic synthesis suggest that such transformations are plausible following initial modifications of the existing functional groups.

V. Mechanistic Investigations of Reactions Involving 2 Bromo 4 Formyl 6 Methoxyphenyl Acetate

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies specifically for reactions involving 2-Bromo-4-formyl-6-methoxyphenyl acetate (B1210297) are not extensively documented in publicly available literature. However, the kinetics of related palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, have been widely investigated. These studies provide a framework for understanding the factors that would influence the reaction rates and thermodynamic feasibility when using this specific substrate.

Generally, the rate of these cross-coupling reactions is influenced by several factors, including the nature of the catalyst, the phosphine (B1218219) ligand, the base, the solvent, and the reaction temperature. For a typical Suzuki-Miyaura coupling, the rate-determining step can vary depending on the specific catalytic system and substrates. It is often the oxidative addition of the aryl bromide to the Pd(0) complex or the transmetalation step.

A hypothetical representation of kinetic data for a generic cross-coupling reaction involving an aryl bromide is presented below to illustrate the type of information that would be sought in such a study.

Table 1: Hypothetical Kinetic Data for a Generic Palladium-Catalyzed Cross-Coupling Reaction

| Entry | Parameter Varied | Change | Observed Rate Constant (k, s⁻¹) |

| 1 | Catalyst Loading | 1 mol% | 1.2 x 10⁻⁴ |

| 2 | Catalyst Loading | 2 mol% | 2.5 x 10⁻⁴ |

| 3 | Temperature | 80 °C | 1.2 x 10⁻⁴ |

| 4 | Temperature | 100 °C | 4.8 x 10⁻⁴ |

| 5 | Ligand | Ligand A | 1.2 x 10⁻⁴ |

| 6 | Ligand | Ligand B | 3.1 x 10⁻⁴ |

Thermodynamic parameters, such as activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, would be determined from temperature-dependent kinetic studies (e.g., using an Arrhenius or Eyring plot). These parameters provide insight into the energy profile of the reaction and the nature of the transition state.

Catalytic Cycles in Metal-Mediated Transformations

Metal-mediated transformations, particularly those catalyzed by palladium, are central to the functionalization of aryl halides like 2-Bromo-4-formyl-6-methoxyphenyl acetate. These reactions typically proceed through a well-defined catalytic cycle.

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com In a typical cross-coupling reaction, the catalytic cycle begins with a Pd(0) species. The key steps are:

Oxidative Addition: The aryl bromide, this compound, reacts with the active Pd(0) catalyst. This involves the cleavage of the C-Br bond and the formation of an organopalladium(II) intermediate.

Transmetalation (for couplings like Suzuki or Stille): The organopalladium(II) species reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transferring the organic group from that reagent to the palladium center.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the context of C-H activation, palladium(II) complexes are often used. nih.gov The cycle may involve a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a ligand or an external base. tcichemicals.comnih.gov Cationic palladium(II) complexes, in particular, have shown high reactivity towards aromatic C-H activation, even at room temperature. nih.gov

The choice of ligand coordinated to the palladium center is crucial for the success of a cross-coupling reaction. Ligands can influence the catalyst's stability, solubility, and reactivity, thereby affecting reaction efficiency and selectivity. Electron-rich, bulky phosphine ligands, for example, can promote the oxidative addition step and stabilize the resulting palladium complex.

The selectivity of a reaction can also be controlled by the ligand. In substrates with multiple reactive sites, different ligands can direct the catalyst to react preferentially at one site over another. For instance, in compounds with both a bromide and a triflate group, the choice of ligand can determine which group undergoes cross-coupling. google.com While this compound has a single bromo substituent as the primary site for cross-coupling, the electronic and steric properties of the ligand can still significantly impact the yield and reaction rate. The use of specific bifunctional ligands can accelerate the C-H cleavage step in C-H activation reactions. tcichemicals.com

Table 2: Influence of Different Ligands on a Hypothetical Suzuki-Miyaura Coupling Yield

| Entry | Palladium Precursor | Ligand | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | 65 |

| 2 | Pd(OAc)₂ | P(t-Bu)₃ | 85 |

| 3 | Pd₂(dba)₃ | XPhos | 92 |

| 4 | Pd₂(dba)₃ | SPhos | 95 |

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are key to confirming a proposed reaction mechanism. In palladium-catalyzed cycles involving aryl bromides, key intermediates include the Pd(0) species, the oxidative addition product (aryl-Pd(II)-Br), and the transmetalated intermediate (di-organo-Pd(II)).

These transient species are often studied using techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: ³¹P NMR is particularly useful for tracking the fate of phosphine ligands and identifying different palladium complexes in the catalytic cycle.

Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) can be used to detect and identify charged intermediates.

X-ray Crystallography: In favorable cases, reactive intermediates can be isolated and their structures determined by single-crystal X-ray diffraction, providing definitive proof of their existence. nih.gov

Stoichiometric studies that react the proposed intermediates can also provide strong evidence for their role in the catalytic cycle. nih.gov

Stereochemical Control and Enantioselective Syntheses

While the core structure of this compound is achiral, reactions involving this compound can lead to the formation of chiral products, necessitating stereochemical control. For instance, if this compound were to undergo a reaction that introduces a new stereocenter, the use of chiral ligands on the metal catalyst could induce enantioselectivity.

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. In metal-catalyzed reactions, this is typically achieved by using a chiral catalyst, which creates a chiral environment around the reacting substrates. For example, in asymmetric C-H activation, chiral bifunctional ligands have been developed to control the enantioselectivity of the C-H metalation step. tcichemicals.com

The development of enantioselective reactions often relies on creating predictable stereochemical models that can guide the design of effective chiral catalysts. While specific enantioselective syntheses starting from this compound are not prominently reported, the principles of asymmetric catalysis would be applicable should a chiral product be targeted from this starting material.

Vi. Advanced Analytical Characterization Techniques in Research on 2 Bromo 4 Formyl 6 Methoxyphenyl Acetate

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-Bromo-4-formyl-6-methoxyphenyl acetate (B1210297) (molecular formula C₁₀H₉BrO₄), the theoretical monoisotopic mass is 271.9684 Da. uni.lu An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of approximately 272.9757. uni.lu The high resolution of the instrument allows this measured mass to be distinguished from other elemental combinations that might have the same nominal mass, thereby confirming the molecular formula.

Fragmentation analysis provides further structural corroboration. In the mass spectrometer, the parent ion can be induced to break apart into smaller, characteristic fragment ions. A plausible fragmentation pathway for 2-Bromo-4-formyl-6-methoxyphenyl acetate would involve initial characteristic losses, such as the loss of the acetyl group as ketene (B1206846) (CH₂CO, 42 Da) or the loss of the entire acetate moiety. Subsequent fragmentation could involve the loss of a carbon monoxide molecule (CO, 28 Da) from the aldehyde group. These fragmentation patterns serve as a molecular fingerprint, supporting the proposed structure.

Table 1: Predicted HRMS Adducts and Fragments for this compound

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₁₀BrO₄]⁺ | 272.9757 |

| [M+Na]⁺ | [C₁₀H₉BrNaO₄]⁺ | 294.9576 |

| [M-H]⁻ | [C₁₀H₈BrO₄]⁻ | 270.9611 |

Data sourced from predicted values. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete atomic connectivity and chemical environment of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) would appear as a singlet at the most downfield chemical shift, typically around 9.9 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons on the benzene (B151609) ring are in different chemical environments and would appear as two distinct doublets in the aromatic region (approximately 7.5-8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons would produce a sharp singlet around 3.9 ppm. Finally, the methyl protons of the acetate group (-OCOCH₃) would also yield a singlet, but further upfield at approximately 2.3 ppm. The integration of these signals would correspond to a 1:1:1:3:3 proton ratio, confirming the count of each type of hydrogen.

Table 2: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aldehyde H (-CHO) | ~9.9 | Singlet (s) | 1H |

| Aromatic H | ~7.9 | Doublet (d) | 1H |

| Aromatic H | ~7.7 | Doublet (d) | 1H |

| Methoxy H (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Acetate H (-COCH₃) | ~2.3 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, one for each unique carbon atom. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 190 ppm. The carbonyl carbon of the ester group appears slightly upfield, near 170 ppm. The six aromatic carbons would produce signals in the 110-155 ppm range, with their exact shifts influenced by the attached substituents (bromo, methoxy, acetate, and formyl groups). The methoxy carbon signal is anticipated around 56 ppm, while the methyl carbon of the acetate group would be the most shielded, appearing at approximately 21 ppm.

Table 3: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~190 |

| Ester Carbonyl (C=O) | ~168 |

| Aromatic C-O (Acetate) | ~152 |

| Aromatic C-O (Methoxy) | ~150 |

| Aromatic C-CHO | ~135 |

| Aromatic C-H | ~128 |

| Aromatic C-H | ~118 |

| Aromatic C-Br | ~115 |

| Methoxy Carbon (-OCH₃) | ~56 |

| Acetate Methyl Carbon (-CH₃) | ~21 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling between adjacent protons. For this molecule, a key correlation would be observed between the two aromatic protons, confirming their ortho relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals for the methoxy and acetate methyl groups to their corresponding carbon signals. It would also connect the aromatic proton signals to their respective aromatic carbon signals.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, particularly FTIR, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The FTIR spectrum of this compound would display several characteristic absorption bands confirming its key functional groups. Two distinct carbonyl (C=O) stretching vibrations would be prominent: one at a higher wavenumber (around 1770 cm⁻¹) characteristic of the phenyl acetate (ester) group, and another at a lower wavenumber (around 1700 cm⁻¹) for the aromatic aldehyde. The difference in frequency is due to the electronic effects of the attached atoms. Strong C-O stretching bands for the ester and ether linkages would be visible in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range, and aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | ~3100-3000 |

| C=O Stretch | Phenyl Acetate (Ester) | ~1770 |

| C=O Stretch | Aromatic Aldehyde | ~1700 |

| C=C Stretch | Aromatic Ring | ~1600-1450 |

| C-O Stretch | Ester & Ether | ~1250-1000 |

FT-Raman Spectroscopy

For "this compound," an FT-Raman spectrum would reveal characteristic signals corresponding to its distinct structural features. The aromatic ring, aldehyde, methoxy, and acetate groups all have unique Raman scattering cross-sections.

Key expected vibrational modes for "this compound" would include:

Aromatic C-H Stretching: Typically observed around 3000-3100 cm⁻¹.

Aldehyde C-H Stretching: Expected to show a characteristic peak near 2850 cm⁻¹ and another weaker one around 2750 cm⁻¹.

Carbonyl (C=O) Stretching: The aldehyde and ester carbonyl groups would exhibit strong bands. The aldehyde C=O stretch is typically found around 1700-1720 cm⁻¹, while the ester C=O stretch appears at a higher frequency, around 1760-1770 cm⁻¹. scispace.com

Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic bands, including the C=C stretching modes in the 1400-1600 cm⁻¹ region. scispace.com The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-O Stretching: Vibrations from the methoxy and acetate groups would appear in the 1000-1300 cm⁻¹ region.

C-Br Stretching: A low-frequency band, typically below 600 cm⁻¹, would be indicative of the carbon-bromine bond.

The following table illustrates the hypothetical FT-Raman peak assignments for the compound.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3080 | Aromatic C-H Stretch | Phenyl Ring |

| ~2940 | Methyl C-H Stretch (asymmetric) | Methoxy & Acetate groups |

| ~2855 | Aldehyde C-H Stretch | Formyl Group |

| ~1765 | C=O Stretch | Acetate Group |

| ~1710 | C=O Stretch | Formyl Group |

| ~1600, ~1575 | Aromatic C=C Ring Stretch | Phenyl Ring |

| ~1210 | C-O-C Stretch (asymmetric) | Acetate & Methoxy groups |

| ~1180 | In-plane Aromatic C-H Bending | Phenyl Ring |

| ~580 | C-Br Stretch | Bromo Group |

X-ray Crystallography for Single Crystal Structure Determination and Molecular Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. docbrown.info By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," researchers can elucidate its exact molecular structure, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation in the solid state and its potential intermolecular interactions, such as hydrogen bonding or stacking. nih.gov

The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data. This data is then processed to generate an electron density map, from which the atomic positions can be determined and refined.

A crystallographic study of this compound would confirm the substitution pattern on the benzene ring and reveal the spatial orientation of the acetate, formyl, and methoxy groups relative to the ring and to each other. researchgate.net The planarity of the benzene ring and any deviations from planarity caused by the bulky substituents would be precisely measured. docbrown.info Furthermore, the analysis would describe how individual molecules pack together in the crystal lattice, providing insights into solid-state properties. nih.gov

Below is a table of hypothetical crystallographic data that could be obtained for "this compound."

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₉BrO₄ |

| Formula Weight | 273.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 15.234 |

| c (Å) | 9.156 |

| β (°) | 98.75 |

| Volume (ų) | 1172.3 |

| Z (molecules/unit cell) | 4 |

| Calculated Density | 1.548 g/cm³ |

| R-factor | 0.045 |

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For a fine chemical like "this compound," advanced chromatographic methods are essential for assessing its purity and isolating it from reaction byproducts or starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. The technique is frequently used to assess the purity of acetylated phenolic compounds. nih.govgnest.org

In a typical GC-MS analysis, a solution of "this compound" would be injected into the GC, where it is vaporized. The gaseous components are then separated as they pass through a capillary column, with different compounds eluting at different times (retention times) based on their boiling points and interactions with the column's stationary phase. rsc.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

This method allows for the highly sensitive detection and identification of volatile impurities, even at trace levels. researchgate.net The purity of the target compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all detected peaks. The mass spectrum provides definitive structural confirmation of the main peak and helps in the identification of any impurities. gnest.org

An illustrative table of expected GC-MS data is provided below.

| Retention Time (min) | Compound Identity | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Purity (% Area) |

| 12.5 | This compound | 272/274 (Br isotopes) | 230/232, 202/204, 123, 43 | 99.5 |

| 10.2 | Impurity A (e.g., unreacted starting material) | (Varies) | (Varies) | 0.3 |

| 11.8 | Impurity B (e.g., reaction byproduct) | (Varies) | (Varies) | 0.2 |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for the separation, identification, and quantification of a wide range of compounds. auroraprosci.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The analysis of aromatic aldehydes is a common application of HPLC. helixchrom.comwaters.com

For purity assessment of "this compound," a reversed-phase HPLC method would likely be employed. In this setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is then pumped through the column. waters.com Components separate based on their relative affinities for the stationary and mobile phases. The highly substituted, relatively nonpolar target compound would be well-retained on the column. A UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm), would be used to detect the eluting compounds.

The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. HPLC can effectively separate the target compound from non-volatile impurities, isomers, or related substances. researchgate.net

While "this compound" is an achiral molecule and thus does not require chiral separation, HPLC with a chiral stationary phase would be the method of choice if a chiral analog were to be synthesized. This specialized technique can separate enantiomers, which is critical in many areas of chemical and pharmaceutical research.

A table of typical HPLC parameters for purity analysis is shown below.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~8.5 min (under specific isocratic conditions) |

Vii. Computational Chemistry and Theoretical Studies on 2 Bromo 4 Formyl 6 Methoxyphenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict the geometric and electronic structure of 2-Bromo-4-formyl-6-methoxyphenyl acetate (B1210297).

Detailed research findings from DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), would elucidate the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net These calculations would reveal the distribution of electron density and the molecular electrostatic potential (MEP), highlighting regions susceptible to electrophilic and nucleophilic attack. The MEP map would likely show negative potential around the oxygen atoms of the formyl and acetate groups, indicating their role as hydrogen-bond acceptors. nih.gov

The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals. Theoretical vibrational frequencies calculated via DFT can be compared with experimental infrared and Raman spectra to validate the computed structure. researchgate.net

Table 1: Predicted Geometric Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O (formyl) Bond Length | ~1.22 Å |

| C=O (acetate) Bond Length | ~1.21 Å |

| O-CH3 Bond Length | ~1.36 Å |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations of 2-Bromo-4-formyl-6-methoxyphenyl acetate would reveal its conformational landscape by exploring the rotational freedom around its single bonds, particularly the orientation of the acetate and methoxy (B1213986) groups relative to the phenyl ring.

These simulations can predict the most stable conformations in different environments, such as in a solvent or in the solid state. By analyzing the trajectories of the atoms, it is possible to identify and quantify intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the crystal packing and bulk properties of the compound. nih.gov For instance, simulations could show how the formyl group might participate in hydrogen bonding with solvent molecules or other molecules of the same compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be validated against experimental measurements. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can aid in the assignment of experimental peaks.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule. researchgate.net The calculated vibrational frequencies from DFT can be used to simulate the infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure and vibrational modes. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (CHO) | ~9.8-10.0 ppm |

| ¹³C NMR | Chemical Shift (C=O, formyl) | ~190-192 ppm |

| UV-Vis (TD-DFT) | λmax | ~280-320 nm |

Energy Framework Analysis and Crystal Packing Predictions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. ajchem-b.com This analysis, based on calculations typically performed with crystal structure prediction software, can elucidate the supramolecular architecture of this compound.

The analysis calculates the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules in the crystal. ajchem-b.com This allows for the identification of the dominant forces driving the crystal packing, such as hydrogen bonds or π-stacking interactions. scielo.br The resulting energy frameworks can be visualized as cylinders connecting molecular centroids, with the thickness of the cylinders representing the strength of the interaction. This provides a clear picture of the packing topology and mechanical properties of the crystal. researchgate.net

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and distribution of these orbitals for this compound can be calculated using DFT. nih.gov

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net The spatial distribution of the HOMO and LUMO would likely show the HOMO localized on the electron-rich methoxy-substituted phenyl ring and the LUMO centered on the electron-withdrawing formyl and bromo groups, indicating the likely sites for electrophilic and nucleophilic attack, respectively. scielo.br

Reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 3: Calculated Reactivity Descriptors

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| HOMO Energy | E(HOMO) | Indicates electron-donating ability |

| LUMO Energy | E(LUMO) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Relates to chemical stability and reactivity |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | Measures the ability to attract electrons |

Viii. Applications in Complex Organic Synthesis and Materials Science

Role as a Key Organic Building Block for the Construction of Diverse Molecular Architectures

2-Bromo-4-formyl-6-methoxyphenyl acetate (B1210297) serves as a fundamental starting material in the synthesis of more complex molecules. Organic building blocks are essential components in the bottom-up assembly of molecular structures, finding critical applications in medicinal chemistry, organic chemistry, and material chemistry. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

The aldehyde (formyl) group can undergo a wide range of reactions, including but not limited to:

Reductive amination: To form substituted amines.

Wittig reaction: To create alkenes.

Aldol condensation: To form β-hydroxy carbonyl compounds.

Grignard and organolithium additions: To generate secondary alcohols.

The bromo substituent provides a handle for cross-coupling reactions, such as:

Suzuki coupling: For the formation of carbon-carbon bonds with boronic acids.

Heck coupling: To form substituted alkenes.

Sonogashira coupling: For the creation of carbon-carbon bonds with terminal alkynes.

Buchwald-Hartwig amination: To form carbon-nitrogen bonds.

The methoxy (B1213986) group can potentially be cleaved to a hydroxyl group, opening up another avenue for functionalization, such as ether or ester formation. The interplay of these reactive sites allows for the sequential and controlled construction of intricate molecular frameworks.

Utility in the Synthesis of Specialty Chemicals and Advanced Materials

While specific documented instances of 2-Bromo-4-formyl-6-methoxyphenyl acetate in the synthesis of specialty chemicals and advanced materials are not extensively reported in publicly available literature, its structural motifs are present in various functional molecules. For instance, polysubstituted aromatic compounds are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specialized optical or electronic properties.

The potential applications for derivatives of this compound could include:

| Application Area | Potential Role of this compound Derivatives |

| Pharmaceuticals | As a scaffold for the synthesis of biologically active compounds. The bromo-methoxy-phenol substructure is found in some natural products and pharmacologically active molecules. |

| Agrochemicals | As a precursor for novel herbicides, fungicides, or insecticides. |

| Polymers | As a monomer or cross-linking agent in the production of high-performance polymers with enhanced thermal stability or specific electronic properties. |

| Dyes and Pigments | As a building block for the synthesis of chromophores with tailored absorption and emission characteristics. |

Further research and development are necessary to fully explore and realize the potential of this compound in these areas.

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of this compound makes it a candidate for use in the development of new synthetic methods. The presence of multiple, electronically distinct functional groups allows it to be a test substrate for new coupling reactions, functional group transformations, or multi-component reactions. For example, chemists might employ this molecule to explore the chemoselectivity of a new catalyst or reagent, given the different reactivities of the aldehyde, aryl bromide, and ether functionalities.

Precursor for Optically Active Compounds

The synthesis of optically active (chiral) compounds is of paramount importance, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule can dramatically affect its efficacy and safety. While this compound is not itself chiral, it can be utilized as a precursor for the synthesis of chiral molecules.

Methods to introduce chirality could include:

Asymmetric reduction of the aldehyde: Using chiral reducing agents or catalysts to produce a chiral secondary alcohol.

Asymmetric addition to the aldehyde: Employing chiral nucleophiles or catalysts to generate chiral alcohols.

Atroposelective synthesis: The steric hindrance around the biaryl bond formed via a coupling reaction at the bromo position could potentially lead to atropisomers, which are stereoisomers arising from restricted rotation about a single bond.

The development of synthetic routes that utilize this compound to generate enantiomerically pure products would be a valuable contribution to the field of asymmetric synthesis.

Ix. Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

Currently, "2-Bromo-4-formyl-6-methoxyphenyl acetate" is primarily recognized as a chemical intermediate, available commercially with defined basic properties such as its molecular formula (C10H9BrO4), CAS number (308088-29-1), and synonyms like 4-Acetoxy-3-bromo-5-methoxybenzaldehyde. tcichemicals.comtcichemicals.com Its structure presents a rich tapestry of reactive sites: an electrophilic aldehyde, a versatile aryl bromide, an electron-donating methoxy (B1213986) group, and a potentially hydrolyzable acetate (B1210297) group.

Unexplored Synthetic Routes and Derivatization Opportunities

The current commercial availability of "this compound" suggests its synthesis is feasible, likely through a multi-step process involving the formylation and bromination of a suitably substituted phenol (B47542). However, the exploration of alternative and potentially more efficient synthetic strategies presents a significant opportunity. For instance, late-stage functionalization techniques could offer novel routes to this and related compounds.

The true potential of this molecule lies in its derivatization possibilities. The aldehyde group can serve as a handle for a vast array of transformations, including but not limited to:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Reductive amination to form various substituted amines.

Wittig and related olefination reactions to introduce carbon-carbon double bonds.

Condensation reactions to form imines, oximes, and hydrazones.

The aryl bromide functionality is a key site for cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents at this position. The acetate group can be readily hydrolyzed to reveal a phenol, which can then be further functionalized, for example, through etherification or esterification.

A summary of potential derivatization reactions is presented in the table below:

| Functional Group | Reaction Type | Potential Products |

| Aldehyde (-CHO) | Oxidation | Carboxylic Acids |

| Reduction | Alcohols | |

| Reductive Amination | Amines | |

| Olefination | Alkenes | |

| Condensation | Imines, Oximes, Hydrazones | |

| Aryl Bromide (-Br) | Suzuki Coupling | Biaryls |

| Heck Coupling | Substituted Alkenes | |

| Sonogashira Coupling | Alkynylated Aromatics | |

| Buchwald-Hartwig | Aryl Amines | |

| Acetate (-OAc) | Hydrolysis | Phenols |

| Transesterification | Other Esters |

Emerging Trends in Brominated and Formylated Aromatic Compounds

The fields of brominated and formylated aromatic compounds are continually evolving, driven by the need for novel synthetic intermediates and functional molecules. Key emerging trends relevant to "this compound" include:

Catalytic C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Applying these techniques to precursors of the target molecule could lead to more atom-economical and efficient synthetic routes.

Photoredox Catalysis: The use of light to drive chemical reactions has opened up new avenues for the synthesis and functionalization of aromatic compounds. Photoredox-catalyzed reactions could enable novel transformations of the aldehyde or aryl bromide moieties under mild conditions.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control, particularly for hazardous reactions like bromination. rsc.org Developing a flow synthesis for "this compound" would be a significant advancement.

Sustainable Synthesis: There is a growing emphasis on developing greener and more sustainable chemical processes. This includes the use of less toxic reagents, renewable solvents, and energy-efficient reaction conditions, all of which are pertinent to the synthesis of functionalized aromatics.

Potential for Integration into Multicomponent Reactions and Cascade Processes

The unique combination of functional groups in "this compound" makes it an excellent candidate for use in multicomponent reactions (MCRs) and cascade processes. These powerful synthetic strategies allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot. nih.govnih.gov

Multicomponent Reactions: The aldehyde functionality is a common component in many named MCRs. For instance, "this compound" could potentially participate in:

Ugi and Passerini Reactions: These isocyanide-based MCRs would allow for the incorporation of the aldehyde into peptide-like scaffolds. nih.gov

Biginelli and Hantzsch Reactions: These reactions could utilize the aldehyde to construct dihydropyrimidinone and dihydropyridine (B1217469) cores, respectively, which are important pharmacophores.

Mannich-type reactions: The aldehyde can react with an amine and a compound containing an active hydrogen to generate β-amino carbonyl compounds.

Cascade Processes: The presence of multiple reactive sites opens the door for designing elegant cascade reactions. A hypothetical cascade could be initiated at one functional group, with subsequent intramolecular reactions involving other parts of the molecule. For example, a reaction at the aldehyde could be followed by a cyclization involving the aryl bromide or the methoxy group's ortho position. The development of such cascade reactions would represent a highly efficient approach to novel heterocyclic systems.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Bromo-4-formyl-6-methoxyphenyl acetate, and how should data interpretation be approached?

- Answer : Key techniques include FTIR for identifying functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹, acetate C-O at ~1250 cm⁻¹) and NMR (¹H/¹³C) to resolve substituent environments. For example, the bromine atom’s deshielding effect on adjacent protons and carbons can be analyzed via chemical shifts. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (exact mass: 271.955896 g/mol) and isotopic patterns . Cross-referencing with analogous brominated aryl compounds (e.g., methyl 2-bromo-4-methylphenylacetate) aids in peak assignment .

Q. What synthetic strategies are effective for introducing the formyl and bromo substituents on a methoxyphenyl acetate scaffold?

- Answer : A stepwise approach is recommended due to competing directing effects. For instance:

- Formylation : Use Vilsmeier-Haack reaction (POCl₃/DMF) on a pre-synthesized methoxyphenyl acetate intermediate, leveraging the methoxy group’s activating effect for para-formylation.

- Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) can be directed by the formyl group’s meta-directing nature. Alternatively, N-bromosuccinimide (NBS) under radical conditions may minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical .

Advanced Questions

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structure determination of this compound?

- Answer : Use SHELXL for refinement, which handles disorder by splitting atoms into multiple positions and applying restraints to bond distances/angles. For twinned data, the Hooft parameter in SHELXL can refine twin laws. Validate the model using R-factor convergence and residual electron density maps. Refer to SHELX-based case studies for brominated aromatics, where halogen atoms often introduce disorder due to their size .

Q. What computational methods are suitable for analyzing the electronic effects of substituents (Br, OAc, OMe, CHO) on reactivity?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model substituent effects:

- Electrostatic potential maps predict sites for electrophilic/nucleophilic attacks.

- Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) quantifies electronic transitions, relevant for photochemical studies.

- Compare with experimental data (e.g., reaction yields, spectroscopic shifts) to validate computational models .

Q. How can competing substituent directing effects be managed during regioselective functionalization?

- Answer : Use protecting groups to temporarily block reactive sites. For example:

- Protect the formyl group as a dioxolane acetal before bromination to prevent meta-bromination interference.

- Deprotect post-bromination under mild acidic conditions.

- Optimize reaction conditions (temperature, solvent polarity) to favor kinetic vs. thermodynamic control. Case studies on bromo-formyl acetophenones suggest dichloromethane as a solvent minimizes side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Answer :

- Re-evaluate solvent effects : Simulate NMR shifts using software (e.g., ACD/Labs) with explicit solvent models (e.g., DMSO vs. CDCl₃).

- Check for tautomerism or conformational dynamics : The formyl group may exhibit keto-enol tautomerism, altering shifts.

- Compare with structurally similar compounds (e.g., 4-bromo-3-fluorophenyl acetate) to identify systematic errors in DFT parameters .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.